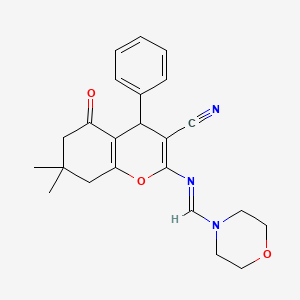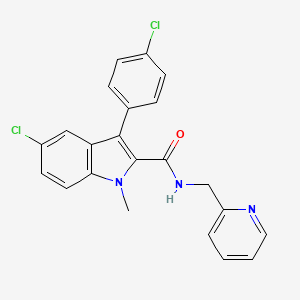![molecular formula C12H15N5O3 B10874681 5-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10874681.png)
5-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the formation of the imidazole ring followed by the attachment of the pyrimidine moiety. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Both the imidazole and pyrimidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
5-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its unique structure allows it to be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes. The pyrimidine moiety can interact with nucleic acids, affecting DNA and RNA functions. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, known for its role in various biological processes.
Pyrimidine: Another related compound that forms the basis of nucleic acids like DNA and RNA.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Uniqueness
What sets 5-({[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}METHYLENE)-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE apart is its combination of both imidazole and pyrimidine rings, allowing it to participate in a wider range of chemical and biological interactions
特性
分子式 |
C12H15N5O3 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
6-hydroxy-5-[2-(1H-imidazol-5-yl)ethyliminomethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O3/c1-16-10(18)9(11(19)17(2)12(16)20)6-13-4-3-8-5-14-7-15-8/h5-7,18H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
MRYNCZJAJCCPDK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCC2=CN=CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874607.png)
![(4Z)-2-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874610.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl furan-2-carboxylate](/img/structure/B10874624.png)
![(5E)-3-butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10874632.png)
![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B10874642.png)

![2-(1,3-Benzodioxol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874652.png)
![11-(4-chlorophenyl)-3-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10874656.png)
![5-bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B10874658.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B10874659.png)
![1-Cyclopropyl-6-fluoro-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10874661.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10874664.png)
![(4Z)-2-(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874666.png)
